2-[4-(Sec-butyl)phenoxy]acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-butan-2-ylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-9(2)10-4-6-11(7-5-10)15-8-12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFQZVLREQJRQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387788 | |
| Record name | (4-sec-butylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4917-89-9 | |
| Record name | (4-sec-butylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Plant Molecular and Cellular Mechanisms of Action for Synthetic Auxins
Molecular Interactions with Auxin Receptors and Downstream Signal Transduction Cascades
Synthetic auxins, including phenoxyacetic acid derivatives, initiate their action by binding to the auxin co-receptor complex, which consists of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. tandfonline.comtheses.cz This binding event stabilizes the interaction between TIR1/AFB and the Aux/IAA protein, targeting the latter for ubiquitination by the SCF (Skp1-Cullin-F-box) complex and subsequent degradation by the 26S proteasome. tandfonline.com
The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes. tandfonline.com This leads to the massive and uncontrolled expression of genes involved in processes like cell division, elongation, and differentiation, ultimately causing the phytotoxic effects characteristic of synthetic auxin herbicides. The sec-butyl group at the para position of the phenyl ring in 2-[4-(sec-butyl)phenoxy]acetic acid is expected to influence its binding affinity to the TIR1/AFB receptor pocket, potentially through steric effects that alter its interaction with the receptor.
Disruption of Endogenous Phytohormone Homeostasis and Transport Systems
The application of synthetic auxins profoundly disrupts the delicate balance of endogenous phytohormones. The continuous activation of auxin signaling pathways interferes with the normal synthesis, metabolism, and transport of natural auxins. A critical aspect of this disruption involves the polar transport of auxin, which is mediated by influx carriers (like AUX1/LAX) and efflux carriers (like PIN-FORMED proteins). nih.gov
Phenoxyacetic acid herbicides are recognized as substrates for PIN transporters, although their transport efficiency can be lower than that of the natural auxin IAA. nih.gov By competing with endogenous IAA for these transport systems, this compound can alter the establishment and maintenance of auxin gradients that are essential for normal plant development, including embryogenesis, organ formation, and tropic responses. The disruption of polar auxin transport contributes significantly to the morphogenetic abnormalities observed in treated plants.
Biochemical and Physiological Alterations Induced in Susceptible Plant Organisms
The massive upregulation of auxin-responsive genes triggers a wide array of biochemical and physiological changes in susceptible plants. One of the hallmark responses is the increased production of ethylene (B1197577), a plant hormone associated with stress and senescence. researchgate.net The synergistic action of elevated auxin and ethylene levels is thought to be a major contributor to the herbicidal symptoms.
Furthermore, the metabolic profile of the plant is significantly altered. For instance, studies on other phenoxyacetic acids have shown changes in the levels of various metabolites. The uncontrolled growth induced by these herbicides also leads to a depletion of energy reserves and can interfere with fundamental processes like photosynthesis. Research on the herbicide 2,4-D has shown that it can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. researchgate.net
Cellular Responses and Morphogenetic Abnormalities in Target Plant Tissues
The biochemical and hormonal chaos induced by this compound manifests as distinct cellular and morphogenetic abnormalities. At the cellular level, uncontrolled cell division (hyperplasia) and cell enlargement (hypertrophy) occur, particularly in the vascular tissues. This leads to the blockage of phloem and xylem, disrupting the transport of water and nutrients throughout the plant.
Macroscopically, these cellular aberrations result in characteristic symptoms of auxin herbicide injury. These include epinasty (downward bending of petioles), leaf cupping and curling, stem twisting and swelling, and the formation of callus tissue. ashs.orgashs.org In severe cases, these developmental abnormalities lead to the cessation of growth, senescence, and ultimately, the death of the plant.
Elucidating Mechanisms of Differential Plant Sensitivity and Inherent Tolerance
The selectivity of phenoxyacetic acid herbicides, which are generally more effective against broadleaf weeds than grasses, is a key aspect of their agricultural utility. This differential sensitivity is determined by a combination of factors, including uptake, translocation, sequestration, and metabolic inactivation of the herbicide.
Characterization of Herbicide Uptake, Translocation, and Sequestration Processes
The journey of a herbicide from application to its site of action involves several steps, each of which can contribute to selectivity. The uptake of this compound can occur through both the leaves and roots. libretexts.org The lipophilicity conferred by the sec-butyl group may influence its ability to penetrate the plant cuticle.
Once inside the plant, the herbicide is translocated via the xylem and phloem. newss.org The efficiency of translocation can differ between plant species and is a critical determinant of herbicide efficacy. Tolerant species may limit the movement of the herbicide to the meristematic tissues where it exerts its primary effects. Sequestration, the process of compartmentalizing the herbicide into vacuoles or binding it to cell wall components, is another mechanism that can reduce its phytotoxicity.
Enzymatic Biotransformation and Metabolic Inactivation Pathways
The ability of a plant to metabolize a herbicide into non-toxic compounds is a primary mechanism of tolerance. The metabolic fate of phenoxyacetic acids in plants typically involves several types of reactions.
One key pathway is the hydroxylation of the aromatic ring , often followed by conjugation with sugars (glycosylation) to form inactive metabolites. Another important process is the degradation or modification of the acetic acid side chain . theses.cz Furthermore, conjugation of the herbicide molecule with amino acids can also lead to detoxification. theses.cz
Structure Activity Relationship Sar Studies of Phenoxyacetic Acid Herbicides, with Implications for 2 4 Sec Butyl Phenoxy Acetic Acid
Elucidating the Essential Structural Requirements for Auxinic Activity
The ability of phenoxyacetic acid derivatives to function as herbicides stems from their structural similarity to the natural auxin, IAA. pressbooks.pub This mimicry allows them to bind to auxin receptors, such as the TIR1/AFB F-box proteins, and initiate a cascade of events that, at high concentrations, leads to uncontrolled growth and plant death. nih.gov The essential structural features required for this auxinic activity are well-defined.
Influence of Aromatic Ring Substituents on Bioactivity: Focus on the Sec-butyl Group
The identity, number, and position of substituents on the aromatic ring significantly modulate the herbicidal potency of phenoxyacetic acids. mdpi.comresearchgate.net These substituents influence key physicochemical properties such as lipophilicity, electronic charge distribution, and steric profile, which in turn affect membrane penetration and receptor binding affinity. mdpi.commdpi.com
In 2-[4-(sec-butyl)phenoxy]acetic acid, the sec-butyl group at the para- (4-) position is a defining feature. As an alkyl group, it increases the lipophilicity of the molecule. This property is generally correlated with an enhanced ability to permeate the waxy plant cuticle and cross cell membranes to reach the site of action. mdpi.com The branched nature and size of the sec-butyl group also introduce specific steric bulk. This can influence how the molecule orients within the auxin receptor, potentially creating a more stable and effective binding interaction compared to smaller or linear alkyl groups.
Comparative Properties of 4-Substituted Phenoxyacetic Acid Analogs
| Substituent at 4-position | Type | Expected Impact on Lipophilicity | Potential Steric Influence |
|---|---|---|---|
| -H (Phenoxyacetic acid) | None | Baseline | Minimal |
| -CH₃ (Methyl) | Small Alkyl | Increased | Minor |
| -Cl (Chloro) | Halogen | Increased | Minor |
| -C(CH₃)₃ (tert-Butyl) | Bulky Alkyl | Significantly Increased | Significant |
| -CH(CH₃)CH₂CH₃ (sec-Butyl) | Branched Alkyl | Significantly Increased | Moderate to Significant |
This table provides a qualitative comparison based on general chemical principles. Actual values for lipophilicity (e.g., log P) and steric parameters (e.g., Taft's Es) would be determined experimentally or through computational modeling.
Stereochemical Configuration and its Impact on Receptor Binding and Efficacy
The introduction of a substituent on the alpha-carbon of the acetic acid side chain, as seen in related phenoxypropionic acids, creates a chiral center. This results in the existence of two stereoisomers (enantiomers) that are non-superimposable mirror images of each other. This is highly relevant to compounds like this compound, which possesses a chiral center.
It is a well-established principle in auxin herbicide research that biological activity is often stereospecific, with one enantiomer being significantly more active than the other. nih.gov The more active isomer is termed the eutomer, while the less active one is the distomer. For phenoxypropionic herbicides like mecoprop (B166265) and dichlorprop, the (R)-enantiomer is the biologically active form. nih.gov This stereoselectivity provides strong evidence for a specific, three-dimensional interaction with a chiral receptor site. The receptor's binding pocket can differentiate between the two enantiomers, accommodating the eutomer for a high-affinity interaction while poorly fitting the distomer. The different spatial arrangement of the distomer prevents it from achieving the optimal orientation required for effective binding and subsequent herbicidal action.
Enantiomeric Activity in Chiral Auxinic Herbicides
| Herbicide Class | Enantiomer | General Activity Level | Rationale |
|---|---|---|---|
| Phenoxypropionic Acids | (R)-enantiomer | High (Eutomer) | Optimal 3D fit in the chiral auxin receptor. |
This table illustrates a general principle for chiral phenoxy-alkanoic acids. The specific activity ratio between enantiomers can vary for each specific chemical.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. springernature.com By developing reliable models, the activity of novel, yet-to-be-synthesized compounds can be predicted, streamlining the design of more effective herbicides. mdpi.comnih.gov
For phenoxyacetic acid herbicides, QSAR models correlate herbicidal potency with a set of calculated or experimentally determined molecular descriptors. mdpi.comuniroma1.it These descriptors quantify the physicochemical properties of the molecules:
Lipophilic Parameters: Often represented by log P (the logarithm of the partition coefficient), these descriptors model the compound's ability to move through lipid membranes. mdpi.comuniroma1.it
Electronic Parameters: Constants like the Hammett constant (σ) quantify the electron-withdrawing or electron-donating nature of ring substituents, which affects interactions within the receptor. uniroma1.itu-tokyo.ac.jp
Steric Parameters: Descriptors such as Molar Refractivity (MR) or Taft's steric parameter (Es) account for the size and shape of substituents, which is critical for the "lock-and-key" fit with the receptor. springernature.com
A general form of a QSAR equation developed through regression analysis might be: Biological Activity (e.g., log(1/IC₅₀)) = c₁(log P) + c₂(σ) + c₃*(Es) + constant
In this equation, the coefficients (c₁, c₂, c₃) indicate the relative importance of each property for herbicidal activity. For this compound, specific descriptor values for the sec-butyl group's lipophilic, electronic, and steric contributions would be used in the model to predict its efficacy. Such models allow researchers to systematically evaluate the potential impact of different functional groups, aiding in the rational design of new herbicidal molecules. mdpi.comresearchgate.net
Environmental Biogeochemistry and Degradation Pathways of Phenoxyacetic Acids
Microbial Transformation and Mineralization in Edaphic and Aquatic Systems
The primary mechanism for the breakdown of phenoxyacetic acids in both soil (edaphic) and water (aquatic) environments is microbial degradation. A diverse range of microorganisms, including bacteria and fungi, have been shown to utilize these compounds as a source of carbon and energy. researchgate.net Species of Pseudomonas, Arthrobacter, Nocardia, and Flavobacterium are particularly adept at degrading phenoxyacetic acids like 2,4-D. researchgate.net
The initial and critical step in the microbial degradation of many phenoxyacetic acids is the cleavage of the ether bond that links the aromatic ring to the acetic acid side chain. researchgate.net This process is often catalyzed by specific enzymes, such as the well-characterized α-ketoglutarate-dependent dioxygenase encoded by the tfdA gene in 2,4-D degrading bacteria. nih.gov This cleavage results in the formation of a corresponding phenol (B47542) and an aliphatic acid, which are then further metabolized through various pathways. For instance, the degradation of 2,4-D typically yields 2,4-dichlorophenol, which is subsequently broken down. who.int It is highly probable that 2-[4-(sec-butyl)phenoxy]acetic acid undergoes a similar initial transformation, yielding 4-sec-butylphenol (B1210997) and acetic acid.
The rate of microbial degradation is influenced by several environmental factors. In soil, factors such as temperature, moisture, pH, and organic matter content play crucial roles. Optimal conditions for microbial activity generally lead to faster degradation. For example, the degradation of 2,4-D has been observed to be more rapid at moderate temperatures (e.g., 30°C) compared to higher temperatures (e.g., 50°C). researchgate.net The presence of other carbon sources can also affect the rate of degradation. researchgate.net In aquatic systems, the availability of oxygen is a key determinant, with aerobic degradation being significantly faster than anaerobic degradation. The half-life of 2,4-D in water can range from one to several weeks under aerobic conditions but can extend to over 120 days under anaerobic conditions. who.int The microbial community on the Greenland ice sheet has even demonstrated the ability to mineralize 2,4-D, albeit at a slow rate. nih.gov
Abiotic Degradation Processes: Photolysis and Hydrolysis Kinetics in Environmental Matrices
In addition to microbial action, abiotic processes, primarily photolysis and hydrolysis, contribute to the degradation of phenoxyacetic acids.
Photolysis , or degradation by sunlight, can be a significant pathway for phenoxyacetic acids, especially in the atmosphere and the upper layers of water bodies. mdpi.comwho.int Phenoxy herbicides are known to absorb ultraviolet radiation, which can lead to their photochemical breakdown. nih.gov The rate of photolysis is influenced by the intensity of sunlight and the presence of photosensitizing agents in the environment. researchgate.net For instance, the photodegradation of some pesticides is enhanced in the presence of dissolved organic matter. researchgate.net
Hydrolysis , the reaction with water, can also contribute to the breakdown of certain forms of phenoxyacetic acids. While the acid form of compounds like 2,4-D is generally stable to hydrolysis under typical environmental pH conditions, their ester formulations are more susceptible. inchem.org These esters can hydrolyze to the parent acid, a process that can be influenced by pH. inchem.org For example, the hydrolysis of pyrethroid insecticides, another class of pesticides, generally increases with increasing pH. researchgate.net Given that this compound is an acid, its direct hydrolysis is likely to be a minor degradation pathway compared to microbial degradation and photolysis.
Sorption-Desorption Dynamics and Mobility within Soil Profiles and Sediments
The movement of this compound through the environment is heavily influenced by its interaction with soil and sediment particles, a process governed by sorption and desorption. Sorption refers to the binding of the chemical to the solid phase, while desorption is its release back into the solution phase.
The extent of sorption of phenoxyacetic acids is strongly correlated with the organic carbon content of the soil and, to a lesser extent, the clay content. nih.govresearchgate.net Higher organic carbon content generally leads to stronger sorption, which in turn reduces the mobility of the compound. nih.gov Soil pH is another critical factor. As acidic herbicides, phenoxyacetic acids like 2,4-D are more likely to be in their anionic (negatively charged) form in neutral to alkaline soils. This negative charge can lead to repulsion from negatively charged soil colloids, resulting in weaker sorption and higher mobility. researchgate.net Conversely, in more acidic soils, the un-ionized form of the acid is more prevalent, which tends to sorb more strongly to soil organic matter. researchgate.net
Studies on 2,4-D have shown that it is generally weakly sorbed in many soil types, leading to a potential for leaching into groundwater. inchem.orgnih.gov The sorption of 2,4-D has been found to be inversely related to its mobility. inchem.org Desorption studies indicate that a significant portion of the sorbed phenoxyacetic acids can be released back into the soil solution, although some degree of hysteresis (where desorption is not simply the reverse of sorption) is often observed. nih.gov Given its structure, this compound is expected to exhibit similar sorption-desorption behavior, with its mobility being largely dependent on soil organic matter content and pH.
| Soil Parameter | Influence on Sorption of Phenoxyacetic Acids | Reference |
| Organic Carbon Content | Positively correlated; higher content leads to stronger sorption. | nih.gov |
| Clay Content | Contributes to sorption, but often less significant than organic carbon. | researchgate.net |
| Soil pH | Inversely correlated for acidic herbicides; lower pH leads to stronger sorption of the un-ionized form. | nih.govresearchgate.net |
Volatilization Processes and Atmospheric Transport Phenomena
Volatilization, the process by which a chemical evaporates from soil or water surfaces into the atmosphere, can be a significant transport pathway for some phenoxyacetic acids. mdpi.com The tendency of a compound to volatilize is determined by its vapor pressure and the environmental conditions.
The formulation of the phenoxyacetic acid product plays a crucial role in its volatility. Ester formulations, particularly those with short-chain alcohols, are generally more volatile than the salt or acid forms. mdpi.comwho.int For instance, high volatile esters of 2,4-D have been shown to have a propensity to volatilize and persist in the atmosphere. apvma.gov.au
Once in the atmosphere, these compounds can be transported over long distances, leading to off-target deposition and potential damage to sensitive vegetation. apvma.gov.auresearchgate.net Atmospheric concentrations of herbicides like MCPA and 2,4-D have been detected, with their presence attributed to both spray drift during application and post-application volatilization from plant and soil surfaces. researchgate.net The rate of volatilization is influenced by factors such as temperature, soil moisture, and wind speed. mdpi.com In the atmosphere, phenoxyacetic acids can undergo photodegradation or be removed through wet and dry deposition. nih.gov
Identification and Environmental Persistence of Primary and Secondary Transformation Products
The degradation of this compound, whether through microbial or abiotic processes, results in the formation of various transformation products. The identification and environmental fate of these products are crucial for a complete understanding of the compound's environmental impact, as they may have their own toxicological and mobility characteristics. dokumen.pub
As previously mentioned, the primary transformation product of this compound is expected to be 4-sec-butylphenol , resulting from the cleavage of the ether linkage. This phenol would then likely undergo further degradation. For comparison, the primary degradation product of 2,4-D is 2,4-dichlorophenol. who.int
Advanced Analytical Methodologies for the Detection and Quantification of 2 4 Sec Butyl Phenoxy Acetic Acid
Development of Novel Biosensors and Immunoassays for Rapid Screening and Monitoring
While traditional chromatographic methods are highly accurate, they can be time-consuming and require sophisticated instrumentation. Biosensors and immunoassays offer a promising alternative for rapid screening and on-site monitoring of phenoxyacetic acid herbicides.
Immunoassays , such as enzyme-linked immunosorbent assay (ELISA) and fluorescence polarization immunoassay (FPIA), are based on the specific binding of an antibody to the target analyte. chemicalbook.comspectrabase.com These methods can be highly sensitive and specific. While immunoassays have been developed for common phenoxyacetic acids like 2,4-D, their cross-reactivity with other analogs like 2-[4-(sec-butyl)phenoxy]acetic acid would need to be evaluated. mdpi.comnih.govnih.gov It is plausible that an antibody generated against a phenoxyacetic acid backbone could exhibit some degree of binding to the sec-butyl substituted analog.
Biosensors are analytical devices that combine a biological recognition element with a transducer to produce a measurable signal. For phenoxyacetic acids, biosensors have been developed using enzymes, whole cells, or antibodies as the recognition element. nih.gov For instance, enzyme-based biosensors might utilize phenol (B47542) oxidases that can act on phenolic compounds. nih.gov The development of a specific biosensor for this compound would likely involve the generation of highly specific antibodies or the engineering of enzymes with tailored substrate specificity. Boronic acid-based materials also show promise as synthetic receptors in biosensors for the detection of related compounds. nih.gov
While specific biosensors and immunoassays for this compound are not widely reported, the existing technologies for related compounds provide a strong foundation for their future development, offering the potential for rapid, sensitive, and portable detection systems.
Agronomic and Ecological Research Perspectives for Phenoxyacetic Acid Auxin Mimics
Principles of Selective Herbicide Application in Crop and Non-Crop Management Systems
Phenoxyacetic acid herbicides, the group to which 2-[4-(sec-butyl)phenoxy]acetic acid belongs, are renowned for their selective action, a property that revolutionized agriculture by enabling the control of broadleaf weeds within grass crops. scielo.brwikipedia.org The principle of their selectivity lies in their function as mimics of the natural plant hormone indole-3-acetic acid (IAA). xtbg.ac.cnnih.gov At herbicidal concentrations, these synthetic auxins overwhelm the plant's hormonal pathways, leading to uncontrolled, unsustainable growth and ultimately, death in susceptible species. nih.govmt.gov
The primary basis for selectivity is the differential response between broadleaf (dicotyledonous) and grass (monocotyledonous) plants. xtbg.ac.cnmdpi.com Most grasses are tolerant to phenoxyacetic acids, while many broadleaf plants are highly susceptible. mdpi.com This differential sensitivity is attributed to several physiological and anatomical differences.
Mechanisms of Selectivity:
Metabolism: Tolerant plants, particularly grasses, can more rapidly metabolize the herbicide into non-toxic forms. pressbooks.pub
Translocation: In tolerant grass species, the movement (translocation) of the herbicide from the point of absorption to the sites of action in the meristematic tissues is often restricted. pressbooks.pub
Anatomical Differences: The vascular structure of grasses, which lacks a cambium, is inherently less susceptible to the kind of disruptive growth caused by these herbicides. pressbooks.pub
As a member of this class, this compound is anticipated to operate on these same principles of selective herbicidal activity. The presence of the sec-butyl group at the para position of the phenyl ring is a key structural feature that influences its specific physiochemical properties, such as lipophilicity and its interaction with plant auxin receptors, thereby defining its unique selectivity profile and efficacy compared to other compounds in its class like 2,4-D or MCPA.
Table 1: Principles of Selectivity for Phenoxyacetic Acid Herbicides in Different Plant Groups
| Mechanism | Tolerant Plants (e.g., Grasses/Monocots) | Susceptible Plants (e.g., Broadleaves/Dicots) |
|---|---|---|
| Herbicide Uptake | Variable, but subsequent processes confer tolerance. | Efficiently absorbed through foliage and roots. |
| Translocation | Generally restricted; herbicide is sequestered or fails to reach meristems in lethal concentrations. pressbooks.pub | Rapidly translocated via phloem to growing points (meristems). mt.gov |
| Metabolism | Rapid detoxification through processes like hydroxylation and conjugation to inactive compounds. pressbooks.pub | Slow metabolism, allowing the active compound to accumulate to lethal levels. annualreviews.org |
| Site of Action | Lack of a vascular cambium and differences in auxin receptor sensitivity reduce the impact of hormonal disruption. pressbooks.pub | Herbicide binds to auxin receptors, disrupting gene expression and leading to uncontrolled cell division and elongation. nih.govnih.gov |
Evolutionary Ecology of Herbicide Resistance in Weed Populations: Genetic and Molecular Basis
The repeated use of any herbicide creates strong selection pressure, leading to the evolution of resistant weed populations. While the incidence of resistance to auxinic herbicides has historically been lower than for other modes of action, it is an increasing concern. bioone.orgcambridge.orgresearchgate.net The complexity of the auxin action pathway may contribute to this lower frequency, as mutations conferring resistance could carry a fitness penalty. bioone.orgcambridge.org
Resistance to auxin-mimicking herbicides like this compound can evolve through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).
Target-Site Resistance (TSR): This form of resistance arises from genetic mutations in the genes that code for the herbicide's target protein. For auxinic herbicides, the primary target site is the auxin signaling complex, which includes receptor proteins like TIR1 (Transport Inhibitor Response 1) and other Auxin F-Box (AFB) proteins, as well as Aux/IAA co-repressor proteins. nih.govnih.gov A mutation can alter the receptor's shape, reducing the binding affinity of the herbicide molecule, thus rendering it ineffective. For instance, specific mutations in the IAA16 gene have been shown to confer resistance to the auxinic herbicide dicamba (B1670444) in kochia (Bassia scoparia). nih.gov
Non-Target-Site Resistance (NTSR): This is the more common and complex mechanism of resistance to auxinic herbicides. researchgate.net NTSR involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. These can include:
Reduced absorption or translocation: The weed evolves to absorb less of the herbicide or to restrict its movement within the plant.
Enhanced metabolism: This is a major NTSR mechanism where the weed evolves to produce higher levels of detoxifying enzymes, such as cytochrome P450 monooxygenases or glutathione (B108866) S-transferases. These enzymes metabolize the herbicide into inactive forms before it can cause significant damage. researchgate.net
Any weed population subjected to repeated applications of this compound could foreseeably develop resistance through any of these established genetic and molecular pathways.
Table 2: Documented Mechanisms of Resistance to Auxinic Herbicides in Weed Species
| Resistance Mechanism | Genetic/Molecular Basis | Example Weed Species with Resistance to Auxin Mimics |
|---|---|---|
| Target-Site Resistance (TSR) | Point mutations in auxin receptor genes (e.g., TIR1/AFB family) or co-receptor genes (Aux/IAA). nih.gov | Wild mustard (Sinapis arvensis), Kochia (Bassia scoparia). nih.gov |
| Non-Target-Site Resistance (NTSR) - Enhanced Metabolism | Upregulation of detoxification enzyme families (e.g., Cytochrome P450s, GSTs). researchgate.net | Common poppy (Papaver rhoeas), Black-grass (Alopecurus myosuroides). |
| Non-Target-Site Resistance (NTSR) - Reduced Translocation | Alterations in cellular transport mechanisms that limit herbicide movement to meristems. researchgate.net | Common lambsquarters (Chenopodium album). |
Impacts on Non-Target Vegetation and Broader Plant Community Dynamics
The application of phenoxyacetic acid herbicides, including potentially this compound, can have unintended consequences on non-target plants and the wider plant community. The primary pathway for this impact is off-target movement, such as spray drift, where the herbicide is carried by wind away from the intended application area. nih.gov
Sensitive broadleaf plants in adjacent habitats, such as hedgerows, field margins, or neighboring fields with susceptible crops, can be exposed to damaging levels of the herbicide. nih.govau.dk The symptoms of sublethal exposure in non-target plants are characteristic of auxin overdose: epinasty (downward bending of leaves), leaf cupping and strapping, stem twisting, and general abnormal growth. pressbooks.pub These effects can significantly reduce the reproductive capacity of wild plants by causing flower abortion or reducing seed production and viability, even at low exposure rates. au.dk
Over the long term, the consistent impact of herbicide drift on sensitive species can alter the composition of plant communities. au.dk The decline in the abundance and diversity of native broadleaf plants in and around agricultural landscapes has been linked to intensive herbicide use. au.dk This can have cascading effects on the ecosystem, affecting pollinators, insects, and other wildlife that depend on these plants for food and habitat. The specific risk profile of this compound would be determined by its intrinsic phytotoxicity to various plant species, as well as its physical properties like volatility, which influences its propensity for off-target movement.
Interactions with Soil Microbial Ecosystems and Biogeochemical Nutrient Cycling
When a phenoxyacetic acid herbicide like this compound reaches the soil, it enters a complex system of interactions with soil microorganisms that determine its environmental fate and impact. Soil microbes play a crucial role in both the degradation of the herbicide and the cycling of essential nutrients. epa.gov
The persistence of phenoxyacetic acids in soil is highly dependent on microbial activity. Many soil bacteria and fungi are capable of using these compounds as a source of carbon and energy, breaking them down into simpler, non-toxic substances. epa.govusda.gov This biodegradation is a key process for preventing the long-term accumulation of the herbicide in the environment.
However, the introduction of these herbicides can also alter the structure and function of the soil microbial community. soilwealth.com.au The effects are often dose-dependent and can vary significantly based on soil type, pH, and organic matter content. researchgate.netscispace.com While some microbial populations may be stimulated, others can be inhibited. researchgate.net Fungi and certain specialized bacteria, for instance, have been shown to be more sensitive to phenoxy herbicides than general bacterial populations. researchgate.netscispace.com
These shifts in microbial communities can have direct implications for biogeochemical nutrient cycling. Research on the representative compound 2,4-D has demonstrated potential impacts on key processes:
Nitrogen Cycle: High concentrations of 2,4-D have been shown to inhibit populations of nitrogen-transforming bacteria, including ammonifiers and nitrifying bacteria, which are essential for converting organic nitrogen into forms available to plants. researchgate.netscispace.com However, other studies suggest these effects can be transient. usda.gov
Phosphorus and Carbon Cycles: Application of 2,4-D has been found to inhibit the activity of soil enzymes like phosphatase and beta-glucosidase, which are involved in the cycling of phosphorus and carbon, respectively. usda.gov
Therefore, the application of this compound would likely influence soil microbial ecosystems in a manner similar to other herbicides in its class, with its specific impact being modulated by its unique chemical structure, application rate, and the specific soil environment.
Table 3: Potential Effects of a Representative Phenoxyacetic Acid Herbicide (2,4-D) on Soil Microbial Processes
| Microbial Process | Observed Effect of 2,4-D | Reference |
|---|---|---|
| Overall Microbial Biomass | Variable; can be transiently inhibited, stimulated, or have no significant effect depending on dose and soil type. | researchgate.net, scispace.com |
| Biodegradation | Utilized as a carbon source by numerous soil bacteria and fungi, leading to its degradation. | usda.gov |
| Ammonification | Can be stimulated at field application rates but inhibited at rates ten-fold higher. | researchgate.net |
| Nitrification | Generally inhibited, especially autotrophic nitrifying bacteria, which appear sensitive. | researchgate.net, scispace.com |
| Soil Enzyme Activity | Can inhibit the activity of key enzymes such as phosphatase (P-cycling) and beta-glucosidase (C-cycling). | usda.gov |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 2-[4-(sec-butyl)phenoxy]acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Ullmann-type coupling, where 4-(sec-butyl)phenol reacts with chloroacetic acid under basic conditions (e.g., NaOH in aqueous ethanol at 80–100°C). Optimization involves adjusting molar ratios (e.g., 1:1.2 phenol:chloroacetic acid), reaction time (8–12 hours), and catalyst selection (e.g., CuI for coupling reactions). Purification is achieved via recrystallization from ethanol/water (3:1 v/v) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify characteristic signals (e.g., sec-butyl CH₃ groups at δ ~0.8–1.2 ppm, phenoxy aromatic protons at δ ~6.8–7.2 ppm, and acetic acid protons at δ ~3.8–4.2 ppm) .
- FT-IR : Confirm the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and ester C=O (~1700 cm⁻¹) if intermediates are present .
- X-ray crystallography : Resolve crystal structure for absolute confirmation (e.g., monoclinic P2₁/c space group observed in similar phenoxyacetic acids) .
Q. What are the key physicochemical properties (e.g., solubility, pKa) critical for experimental design?
- Methodological Answer :
- Solubility : Test in polar (water, methanol) and non-polar solvents (hexane). For example, solubility in water is pH-dependent due to the carboxylic acid group; adjust using NaOH to form the sodium salt .
- pKa : Determine via potentiometric titration (expected pKa ~2.5–3.5 for the carboxylic acid group) .
- Stability : Assess thermal stability via DSC (decomposition temperature >200°C typical for similar derivatives) and photostability under UV-Vis exposure .
Advanced Research Questions
Q. How do steric effects from the sec-butyl group influence reaction kinetics in esterification or amidation reactions?
- Methodological Answer : Compare reaction rates with tert-butyl or linear alkyl analogs using stopped-flow kinetics or HPLC monitoring. For example, sec-butyl’s branched structure may reduce nucleophilic attack efficiency at the phenoxy oxygen due to steric hindrance, requiring higher temperatures (e.g., 120°C) or bulky-base catalysts (e.g., DBU) .
Q. What computational methods are suitable for predicting the reactivity of this compound in complex reactions?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility and aggregation behavior .
- Reaction pathway modeling : Use software like Gaussian or ORCA to map energy barriers for esterification or decarboxylation pathways .
Q. How can contradictory solubility data in literature be resolved for this compound?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., 25°C, 1 atm) using purified samples. Validate via:
- HPLC-ELSD : Quantify solubility limits in binary solvent systems (e.g., water:ethanol gradients) .
- DSC/TGA : Detect polymorphic forms or hydrate formation that may affect solubility .
Q. What strategies are effective for studying its interactions with biological targets (e.g., enzymes or membranes)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding affinity to proteins (e.g., serum albumin) .
- Fluorescence quenching assays : Monitor interactions with lipid bilayers using Laurdan or DPH probes .
- In vitro enzyme inhibition : Test against cyclooxygenase (COX) or lipoxygenase (LOX) using spectrophotometric assays (e.g., COX-2 IC₅₀ determination) .
Q. What environmental degradation pathways are plausible, and how can they be monitored?
- Methodological Answer :
- Photolysis : Expose to UV light (λ = 254 nm) and analyze degradation products via LC-MS/MS. Expect cleavage of the ether bond to form 4-(sec-butyl)phenol and glycolic acid .
- Biodegradation : Use OECD 301F assays with activated sludge to measure half-life under aerobic conditions .
Methodological Notes
- Experimental Reproducibility : Always report solvent purity, humidity, and catalyst batch numbers to mitigate variability .
- Data Validation : Cross-reference computational predictions with experimental kinetics (e.g., Eyring plots for activation energy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
